S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Description
Chemical Structure and Properties
S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS: 361342-52-1) is a chiral binaphthyl-derived phosphoric acid with anthracenyl substituents at the 3,3' positions. Its molecular formula is C₄₈H₂₉O₄P, with a molecular weight of 700.72 g/mol. The bulky anthracenyl groups create a sterically hindered environment around the binaphthyl backbone, enhancing its enantioselectivity in asymmetric catalysis .
Applications
This compound is primarily used as a Brønsted acid catalyst in asymmetric synthesis, such as cyclization reactions and kinetic resolutions. For example, it facilitates the exo-selective cyclization of mupirocin methyl ester and the kinetic resolution of cyclic aliphatic syn-1,3-diols . Its extended aromatic system enables strong π-π interactions with substrates, critical for stereochemical control .
Properties
IUPAC Name |
10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H29O4P/c49-53(50)51-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)52-53)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-28H,(H,49,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJHYRSRVCOHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=C1C=CC=CC1=CC1=CC=CC=C19)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H29O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361342-52-1, 361342-51-0 | |
| Record name | (S)-3,3′-Bis(9-anthryl)-1,1′-binaphthalene-2,2′-diyl hydrogen phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=361342-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (11bR)-2,6-Di-9-anthracenyl-4-hydroxydinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin 4-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=361342-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 361342-52-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Binaphthyl Core: The initial step involves the synthesis of the binaphthyl core through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.
Introduction of Anthracenyl Groups: The anthracenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions, where anthracene is reacted with the binaphthyl core under acidic conditions.
Phosphorylation: The final step involves the phosphorylation of the binaphthyl-anthracene compound using a phosphorylating agent like phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracenyl groups, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracenyl groups to dihydroanthracene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the anthracenyl and binaphthyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., bromine, chlorine) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene and binaphthyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, S-3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in catalytic reactions, making it valuable for producing enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a fluorescent probe due to the inherent fluorescence of the anthracenyl groups. It can help in studying biological processes and interactions at the molecular level.
Medicine
Industry
In the industrial sector, this compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Mechanism of Action
The mechanism by which S-3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate exerts its effects is largely dependent on its interaction with other molecules. The anthracenyl groups can participate in π-π stacking interactions, while the binaphthyl core provides a rigid, chiral framework. These interactions can influence the compound’s behavior in catalytic processes, fluorescence, and molecular recognition.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The catalytic performance of binaphthyl phosphates is highly sensitive to substituents at the 3,3' positions. Below is a comparison with key analogs:
Key Observations:
Steric Bulk and Catalytic Activity :
- Anthracenyl substituents provide a larger aromatic surface area than phenanthrenyl or triisopropylphenyl groups, enabling stronger dispersive interactions with substrates .
- TRIP catalysts (triisopropylphenyl) excel in reactions requiring extreme steric hindrance, such as haloamination, but lack the π-π interaction capabilities of anthracenyl derivatives .
Electronic Effects :
- Triphenylsilyl groups introduce electron-withdrawing effects, altering the acidity of the phosphate proton and tuning catalytic activity for specific reactions like cyclizations .
Chiral Resolution :
- The parent (±)-binaphthyl phosphate (without substituents) is widely used in chiral separations via capillary electrophoresis but lacks the stereoselectivity required for asymmetric catalysis .
Performance in Catalytic Reactions
Enantiomeric Excess (ee) :
Reaction Scope :
Commercial Availability and Cost
| Compound | Price Range (USD/g) | Key Suppliers |
|---|---|---|
| S-3,3'-Bis(9-anthracenyl) | $160–195 | Shanghai Beixinke, Daicel |
| R-TRIP | $200–250 | Strem Chemicals |
| (±)-Binaphthyl phosphate | $50–80 | Shanghai Aladdin |
The anthracenyl derivative’s higher cost reflects its complex synthesis and specialized applications .
Biological Activity
S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS No. 361342-52-1) is a synthetic compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Molecular Structure:
- Molecular Formula: C₄₈H₂₉O₄P
- Molecular Weight: 785.61 g/mol
Chemical Characteristics:
- The compound features a binaphthyl backbone with two anthracene moieties and a phosphate group, which may contribute to its unique biological properties.
Antioxidant Activity
Research indicates that compounds with anthracene derivatives exhibit significant antioxidant properties. The presence of the anthracene groups in this compound enhances its ability to scavenge free radicals.
Table 1: Antioxidant Activity Comparison
Anticancer Properties
Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity in Cancer Cell Lines
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)
- Findings:
- Significant reduction in cell viability was observed at concentrations above 10 µM.
- Apoptotic markers were upregulated in treated cells, indicating a potential mechanism for anticancer activity.
Phosphorylation Effects
The phosphate group in this compound may play a crucial role in cellular signaling pathways. Phosphorylated compounds are known to influence various biological processes including enzyme activity and gene expression.
Table 2: Impact of Phosphorylation on Biological Activity
| Biological Process | Effect of Phosphorylation |
|---|---|
| Enzyme Activation | Increased activity |
| Gene Expression | Upregulation of target genes |
| Cellular Signaling | Modulation of signaling pathways |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Reactive Oxygen Species (ROS) Scavenging: The antioxidant properties help mitigate oxidative stress.
- Cell Cycle Arrest: Induction of G1 phase arrest has been observed in cancer cells.
- Apoptosis Induction: Activation of caspases and other apoptotic markers indicates a pro-apoptotic effect.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
